

# Oric-101's Impact on Gene Expression Profiling: A Technical Guide

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## Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

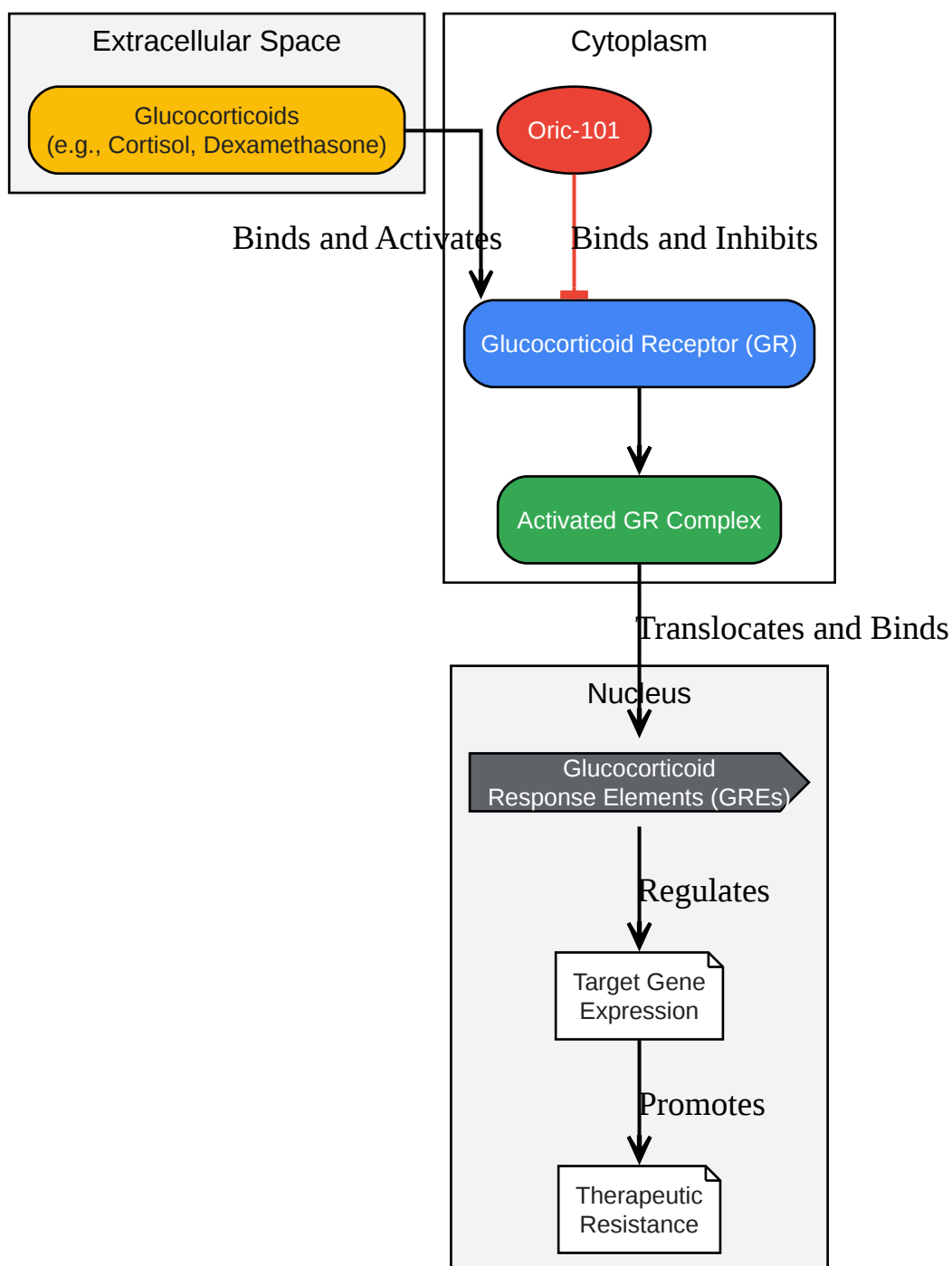
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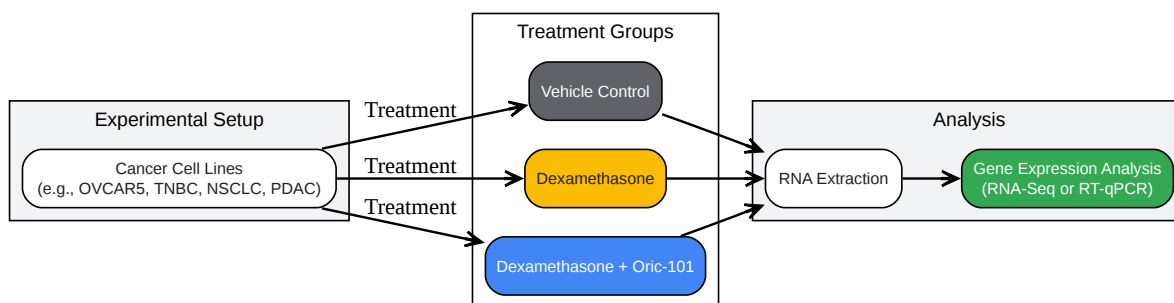
For Researchers, Scientists, and Drug Development Professionals

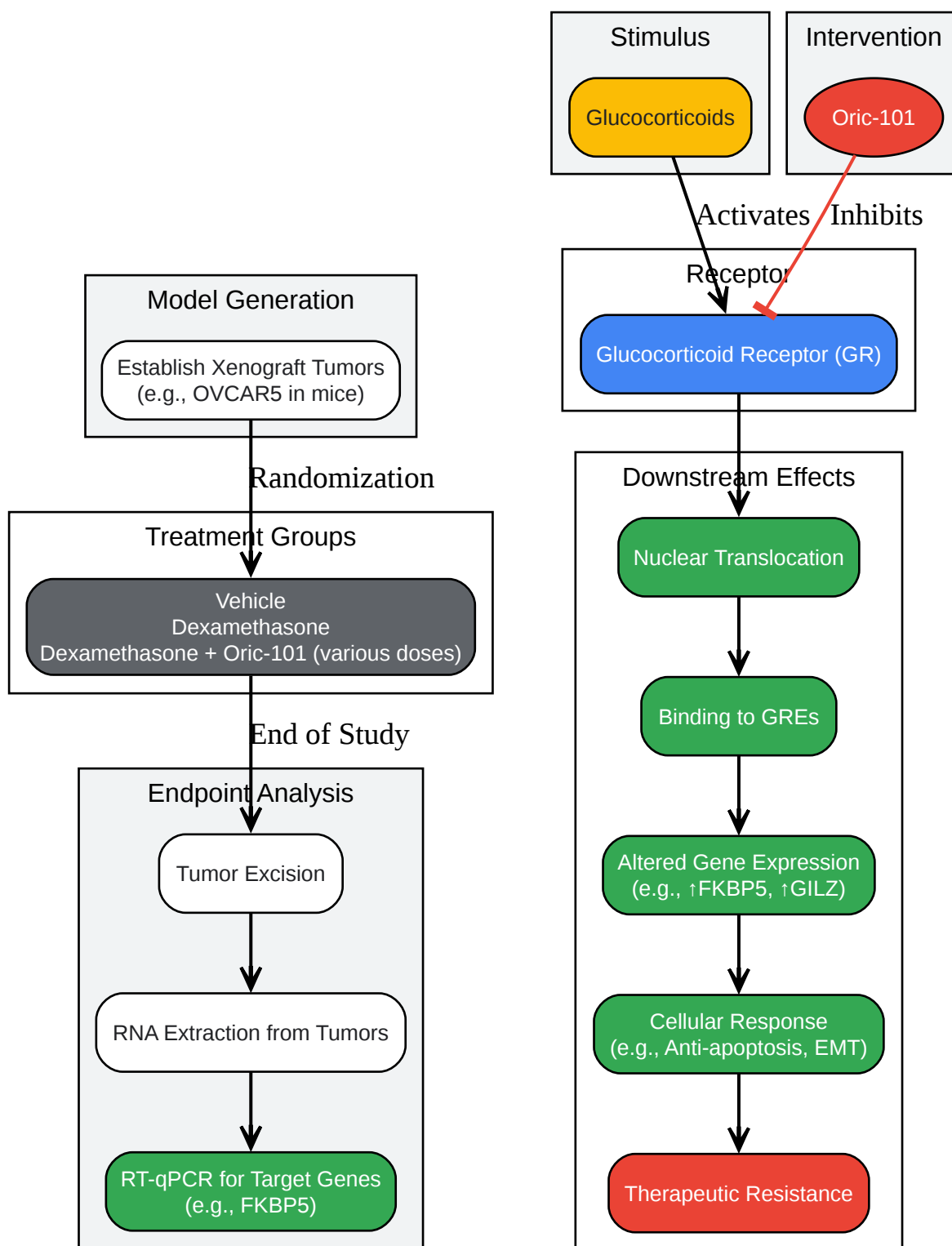
This in-depth technical guide explores the molecular effects of **Oric-101**, a potent and selective antagonist of the glucocorticoid receptor (GR). A primary focus is its influence on gene expression, a key aspect of its mechanism for overcoming therapeutic resistance in cancer. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

## Core Mechanism of Action: Glucocorticoid Receptor Antagonism

**Oric-101** is a steroidal GR antagonist designed to counteract the pro-survival signals mediated by glucocorticoids in the tumor microenvironment.[1] The glucocorticoid receptor, a ligand-activated transcription factor, can be activated by endogenous glucocorticoids like cortisol or synthetic ones such as dexamethasone.[2] Upon activation, the GR translocates to the nucleus and modulates the expression of a wide array of genes involved in processes like apoptosis, epithelial-mesenchymal transition (EMT), and metastasis, which can contribute to resistance to chemotherapy and other cancer treatments.[2][3] **Oric-101** directly binds to the GR, preventing its activation and subsequent downstream transcriptional effects.[1]







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## References

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